molecular formula C23H17Cl2N3O B10970717 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10970717
M. Wt: 422.3 g/mol
InChI Key: NUWFXPRHXYFQDB-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling Reactions: The coupling of the 2-(4-chlorophenyl)ethyl group to the quinoline core can be performed using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the quinoline with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and quinoline rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or pyridine N-oxides.

    Reduction: Conversion of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to the presence of the quinoline core.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of biological processes such as DNA replication or enzyme activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with modifications at different positions on the quinoline ring.

    Pyridine-containing quinolines: Compounds with pyridine rings fused to the quinoline core.

Uniqueness

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline and pyridine rings. This unique structure could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C23H17Cl2N3O

Molecular Weight

422.3 g/mol

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17Cl2N3O/c24-17-5-3-15(4-6-17)9-11-27-23(29)20-13-22(16-2-1-10-26-14-16)28-21-8-7-18(25)12-19(20)21/h1-8,10,12-14H,9,11H2,(H,27,29)

InChI Key

NUWFXPRHXYFQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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